![molecular formula C6H10Br2Hg2O B14634288 Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury CAS No. 52217-89-7](/img/structure/B14634288.png)
Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury is a complex organomercury compound. Organomercury compounds are known for their significant applications in various fields, including organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of mercury atoms bonded to bromine and oxolane groups, making it a unique and intriguing subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury typically involves the reaction of oxolane derivatives with mercuric bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures the consistent production of high-purity this compound, which is essential for its applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to form lower oxidation state mercury compounds.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or silver fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction can produce elemental mercury or lower oxidation state organomercury compounds.
Applications De Recherche Scientifique
Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury has several scientific research applications, including:
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction is crucial for its biological and medicinal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylmercury: Another organomercury compound with different structural and chemical properties.
Phenylmercuric acetate: Used as a preservative and antiseptic, with distinct applications compared to Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury.
Mercuric chloride: A simple inorganic mercury compound with different reactivity and toxicity profiles.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological interactions. Its dual presence of bromine and oxolane groups, along with mercury, makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
52217-89-7 |
|---|---|
Formule moléculaire |
C6H10Br2Hg2O |
Poids moléculaire |
659.13 g/mol |
Nom IUPAC |
bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury |
InChI |
InChI=1S/C6H10O.2BrH.2Hg/c1-5-3-4-6(2)7-5;;;;/h5-6H,1-4H2;2*1H;;/q;;;2*+1/p-2 |
Clé InChI |
XTGLRGPHLSNKSV-UHFFFAOYSA-L |
SMILES canonique |
C1CC(OC1C[Hg]Br)C[Hg]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


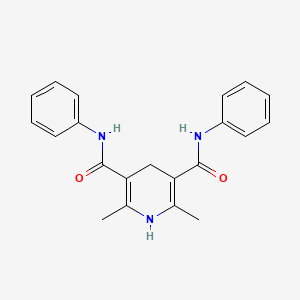
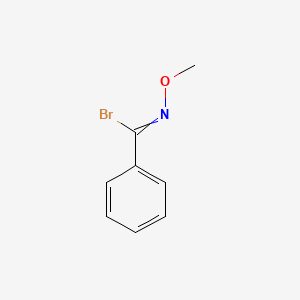
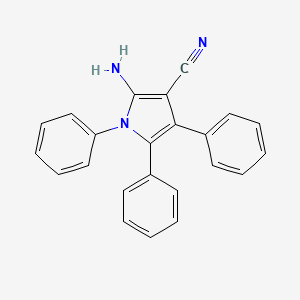
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
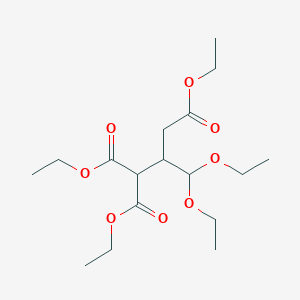
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
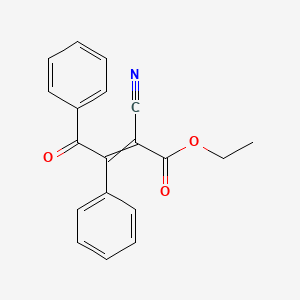
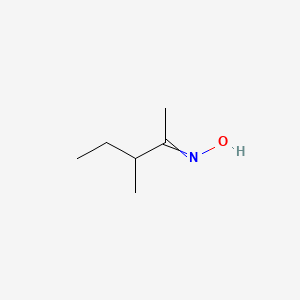

![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
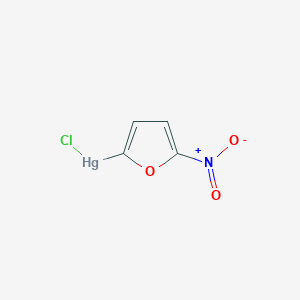
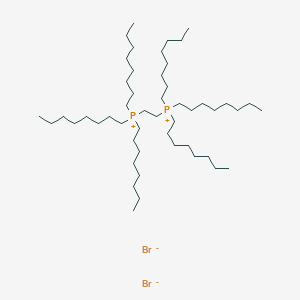
![3-[(Oxan-2-yl)oxy]butan-2-one](/img/structure/B14634283.png)
